molecular formula C12H14N2O3 B13984081 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester

Cat. No.: B13984081
M. Wt: 234.25 g/mol
InChI Key: SJEUTYKFIRKACF-UHFFFAOYSA-N
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Description

The compound "1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester" is a pyrrolopyridine derivative featuring a fused pyrrole-pyridine core. Its structure includes an ethoxy substituent at position 6 and an ethyl ester group at position 4. Pyrrolopyridines are heterocyclic scaffolds of significant interest in medicinal chemistry due to their bioisosteric relationship with indoles and their utility in kinase inhibitors and other therapeutic agents . The ethoxy and ethyl ester groups influence its solubility, metabolic stability, and reactivity, making it a versatile intermediate for further functionalization .

Properties

Molecular Formula

C12H14N2O3

Molecular Weight

234.25 g/mol

IUPAC Name

ethyl 6-ethoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C12H14N2O3/c1-3-16-11-9(12(15)17-4-2)7-8-5-6-13-10(8)14-11/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

SJEUTYKFIRKACF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=CNC2=N1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Starting Material and General Strategy

The synthesis generally starts from commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine (compound 3 in literature) as the core heterocyclic scaffold. Functionalization at the 5-position to introduce the carboxylic acid or ester group and at the 6-position to introduce the ethoxy group is achieved through a combination of directed lithiation, electrophilic substitution, and catalytic coupling reactions.

Protection of Pyrrolo Nitrogen and Lithiation

  • The nitrogen atom of the pyrrolo ring is protected using triisopropylsilyl chloride (TIPSCl) in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at low temperature (around 0–5°C) to give the TIPS-protected intermediate (compound 7).

  • The protected compound undergoes ortho-lithiation at the 5-position using sec-butyllithium (sec-BuLi) in tetrahydrofuran (THF) at −78°C under argon atmosphere. This lithiation allows regioselective introduction of electrophiles at the 5-position.

Introduction of the Ethyl Ester Group

  • After lithiation, ethyl chloroformate is added at −78°C to introduce the ethyl ester functionality at the 5-position, yielding the ethyl ester intermediate (compound 8).

  • Subsequent deprotection of the TIPS group is achieved by treatment with tetra-n-butylammonium fluoride (TBAF) in THF at room temperature, affording the free pyrrolo nitrogen with the ester group intact.

Final Esterification and Purification

  • The ethyl ester intermediate is typically purified by column chromatography using mixtures of n-hexane and ethyl acetate as eluents.

  • The final compound, 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester, is obtained in good yield (up to 79% for the TIPS protection step and 88% for esterification/deprotection steps) with characteristic NMR and mass spectrometry data confirming structure.

3 Summary Table of Key Reaction Steps

Step No. Reaction Description Reagents and Conditions Yield (%) Notes
1 Protection of pyrrolo nitrogen TIPSCl, NaH, DMF, 0–5°C 79 Forms TIPS-protected intermediate
2 Ortho-lithiation at C5 sec-BuLi, THF, −78°C - Regioselective lithiation
3 Introduction of ethyl ester group at C5 Ethyl chloroformate, −78°C - Forms ethyl ester intermediate
4 Deprotection of TIPS group TBAF, THF, room temperature 88 Yields free pyrrolo nitrogen
5 Introduction of 6-ethoxy group SEMCl, Pd(OAc)2, amines or ethoxy nucleophiles, TFA 33–84 Pd-catalyzed coupling, deprotection
6 Purification Column chromatography (n-hexane/EtOAc) - Final compound isolation

4 Analytical Characterization and Research Findings

  • Nuclear Magnetic Resonance (NMR): Proton NMR spectra show characteristic signals corresponding to the ethyl ester group (triplet at ~1.36 ppm for CH3, quartet at ~4.36 ppm for CH2), aromatic protons of the pyrrolo[2,3-b]pyridine core, and ethoxy substituent signals.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectra confirm molecular ion peaks consistent with the molecular weight of the target compound (e.g., m/z 223 for the deprotected ester intermediate).

  • Reaction Yields: The synthetic route demonstrates moderate to high yields for key steps, indicating robustness and reproducibility for scale-up synthesis.

  • Microwave-Assisted Amination: Some derivatives are synthesized using microwave irradiation to facilitate nucleophilic substitution at the 4-position, which could be adapted for etherification at the 6-position if needed.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Pyrrolopyridine Esters

Key structural analogs differ in substituent type, position, and ester groups:

Compound Name Substituents Molecular Formula CAS Number Key Properties/Applications Reference
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester 6-ethoxy, 5-ethyl ester C₁₂H₁₄N₂O₃ Not provided Intermediate for drug discovery N/A
1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester 5-methyl ester C₉H₈N₂O₂ 849067-96-5 Higher volatility; lower molecular weight
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-chloro, 2-ethyl ester C₁₀H₉ClN₂O₂ Not provided Enhanced electrophilicity for cross-coupling
Ethyl 5-formyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-formyl, 2-ethyl ester C₁₁H₁₀N₂O₃ SCHEMBL2953171 Reactive aldehyde for Schiff base formation

Key Observations :

  • Ethyl vs. Methyl Esters : Ethyl esters (e.g., target compound) generally exhibit higher lipophilicity compared to methyl esters (e.g., CAS 849067-96-5), impacting membrane permeability in biological systems .
  • Substituent Effects : Electron-withdrawing groups (e.g., chloro in 9b) increase reactivity for nucleophilic substitution, while electron-donating groups (e.g., methoxy in 9c) enhance stability .
Complex Derivatives and Hybrid Scaffolds
  • Triazine Hybrids : describes a pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid derivative with a fluoro-pyrrolopyridinyloxy group. Such hybrids are explored for kinase inhibition but require multistep synthesis .
  • Fluorophenylmethyl Derivatives : The compound in (CAS 868551-88-6) incorporates a 4-fluorophenyl group, which improves metabolic stability and binding affinity in drug candidates .

Physicochemical and Commercial Data

  • Molecular Weight : The target compound’s molecular weight is estimated at ~250 g/mol (based on analogs), compared to 176.18 g/mol for the methyl ester (CAS 849067-96-5) .
  • Pricing : Methyl ester analogs (e.g., CAS 849067-96-5) range from $45/50mg (TRC) to $792/1g (Sigma-Aldrich), reflecting scalability challenges .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester (CAS No. 872355-50-5) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10N2O3
  • Molecular Weight : 206.2 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with a carboxylic acid and ethyl ester functional groups.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrrolo derivatives. For instance, derivatives similar to 1H-pyrrolo[2,3-b]pyridine have shown moderate to excellent antitumor activities against various cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cells. One notable derivative exhibited IC50 values ranging from 0.12 to 0.21 μM against these cell lines, indicating strong inhibitory effects on tumor growth .

The mechanism underlying the antitumor activity involves the inhibition of tubulin polymerization, which is crucial for cell division. Studies indicate that certain pyrrolo derivatives disrupt microtubule dynamics at low concentrations (as low as 0.12 μM), leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrrolo compounds. Modifications at specific positions on the pyrrole ring can enhance potency and selectivity towards cancer cell lines while minimizing toxicity to normal cells. For example, substituents that increase hydrophobicity or electron-donating groups tend to improve binding affinity to target proteins involved in cell proliferation .

Data Table: Biological Activity Overview

Activity Type Cell Line IC50 Value (μM) Mechanism
AntitumorHeLa0.12 - 0.21Inhibition of tubulin polymerization
AntitumorSGC-7901Not specifiedDisruption of microtubule dynamics
AntitumorMCF-7Not specifiedInduction of apoptosis

Case Study 1: In Vitro Evaluation

A study conducted on a series of pyrrolo derivatives demonstrated their effectiveness as colchicine-binding site inhibitors. The most potent compound in this series exhibited significant cytotoxicity against HeLa cells with an IC50 value of approximately 0.15 μM, showcasing its potential as a lead compound for further development .

Case Study 2: Pharmacokinetics and Toxicity

In vivo studies are essential to evaluate the pharmacokinetics and potential toxicity of these compounds. Preliminary data suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for several derivatives, indicating their suitability for further clinical development .

Q & A

Basic Question: What are the standard synthetic routes for preparing 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester?

Answer:
The synthesis typically involves multi-step functionalization of the pyrrolopyridine core. A common approach is:

Core Construction : Start with a halogenated pyrrolopyridine derivative (e.g., 3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate) for cross-coupling reactions .

Ethoxy Introduction : Use nucleophilic substitution or palladium-catalyzed coupling (e.g., with ethoxyboronic acids) to install the 6-ethoxy group. Reaction conditions may include Pd(PPh₃)₄, K₂CO₃, and a dioxane/water solvent system at 105°C, as seen in analogous syntheses .

Esterification : Ethyl ester formation can be achieved via acid-catalyzed esterification (e.g., H₂SO₄ in ethanol) or by reacting the carboxylic acid with ethyl bromide in the presence of a base like NaH .

Key Validation : Monitor intermediates using LC-MS and confirm regioselectivity via ¹H NMR (e.g., δ 1.21–1.48 ppm for ethoxy and ethyl ester protons) .

Basic Question: What spectroscopic techniques are critical for characterizing this compound, and what spectral features should researchers prioritize?

Answer:

  • ¹H NMR : Focus on aromatic protons (δ 6.6–8.6 ppm for pyrrolopyridine core), ethoxy group (δ 1.21–1.48 ppm, triplet for CH₃), and ethyl ester (δ 4.18–4.21 ppm, quartet for CH₂) .
  • ESI-MS : Expect [M+H]⁺ peaks with accurate mass matching the molecular formula (C₁₃H₁₄N₂O₃: calculated 258.10). Fragmentation patterns (e.g., loss of ethoxy or ester groups) aid structural confirmation .
  • IR Spectroscopy : Look for C=O stretches (~1700 cm⁻¹ for ester) and C-O-C stretches (~1250 cm⁻¹ for ethoxy) .

Contradiction Note : Solvent polarity (e.g., DMSO vs. CDCl₃) may shift proton signals, requiring careful comparison with literature data .

Advanced Question: How can researchers optimize reaction yields for introducing the 6-ethoxy group while minimizing side products?

Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) to enhance coupling efficiency. Evidence shows Pd(PPh₃)₄ improves regioselectivity in similar systems .
  • Solvent Effects : Use mixed solvents (dioxane:H₂O = 4:1) to balance solubility and reaction kinetics. Elevated temperatures (105°C) accelerate coupling but may require inert atmospheres to prevent oxidation .
  • Byproduct Mitigation : Add scavengers like molecular sieves to trap water or employ gradient HPLC to isolate the desired product from halogenated impurities .

Data-Driven Approach : Design a factorial experiment varying catalyst loading (1–5 mol%), temperature (80–110°C), and solvent ratios to identify optimal conditions .

Advanced Question: What structure-activity relationship (SAR) insights exist for analogs of this compound in medicinal chemistry?

Answer:

  • Ethoxy Position : Substitution at the 6-position enhances metabolic stability compared to 4- or 7-ethoxy analogs, as seen in related pyrrolopyridines targeting kinase inhibitors .
  • Ester Bioisosteres : Replacing the ethyl ester with amides (e.g., in 1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid derivatives) alters solubility and target binding .
  • Core Modifications : Adding electron-withdrawing groups (e.g., Cl at the 4-position) increases electrophilicity, impacting reactivity in nucleophilic substitution .

Validation : Compare IC₅₀ values of analogs in enzymatic assays and correlate with computational docking studies .

Advanced Question: How should researchers resolve contradictions in NMR data for this compound across different studies?

Answer:

  • Tautomerism : The pyrrolopyridine core may exhibit tautomeric shifts (e.g., NH proton exchange in DMSO-d₆), leading to variable δ 11.0–13.5 ppm signals. Use variable-temperature NMR to stabilize tautomers .
  • Solvent Artifacts : DMSO-d₆ can deshield aromatic protons, while CDCl₃ may cause aggregation. Always report solvent and concentration .
  • Dynamic Effects : Rotameric equilibria in the ethoxy group may split signals. Use 2D NMR (COSY, HSQC) to assign overlapping peaks .

Case Study : In a related ethyl ester derivative, δ 7.77–7.80 ppm (aromatic protons) shifted by 0.2 ppm when switching from CDCl₃ to DMSO-d₆ .

Basic Question: What safety protocols are essential for handling this compound in the laboratory?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if ingested .
  • Toxicity Data : While specific toxicity is uncharacterized, related pyrrolopyridines show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Assume similar hazards .

Documentation : Maintain a safety data sheet (SDS) with emergency contacts (e.g., +44 1865 407333 for multilingual support) .

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